REACTION_CXSMILES
|
[ClH:1].[NH2:2][C:3]1[NH:4][C:5](=[O:19])[C:6]2[NH:11][C:10]([NH2:12])=[C:9]([CH2:13][C:14]3[CH:18]=[CH:17][S:16][CH:15]=3)[C:7]=2[N:8]=1.Cl.[N:21]([O-])=O.[Na+]>O>[Cl-:1].[NH2:2][C:3]1[NH:4][C:5](=[O:19])[C:6]2[NH:11][C:10]([N+:12]#[N:21])=[C:9]([CH2:13][C:14]3[CH:18]=[CH:17][S:16][CH:15]=3)[C:7]=2[N:8]=1 |f:0.1,3.4,6.7|
|
Name
|
|
Quantity
|
23.4 kg
|
Type
|
reactant
|
Smiles
|
Cl.NC=1NC(C2=C(N1)C(=C(N2)N)CC2=CSC=C2)=O
|
Name
|
monohydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.9 kg
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
20 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
14.9 kg
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
240 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is heated to 20° C.
|
Type
|
CUSTOM
|
Details
|
The product is collected
|
Type
|
WASH
|
Details
|
washed with 90 n water yielding 63.5 kg of the title compound as a water wet cake
|
Reaction Time |
1.3 h |
Name
|
|
Type
|
|
Smiles
|
[Cl-].NC=1NC(C2=C(N1)C(=C(N2)[N+]#N)CC2=CSC=C2)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |